molecular formula C14H2Br2Cl4O4 B13143451 2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione CAS No. 99562-96-6

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B13143451
CAS No.: 99562-96-6
M. Wt: 535.8 g/mol
InChI Key: HBJTVKMJMYEMJR-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination and chlorination of 1,4-dihydroxyanthraquinone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the anthraquinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroquinones and other reduced forms.

    Substitution: Formation of substituted anthraquinones with various functional groups.

Scientific Research Applications

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cellular damage. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its toxicological properties and environmental impact.

    1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Used in the synthesis of dyes and pigments.

    Tetrachloro-1,4-benzoquinone: Known for its applications in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

2,3-Dibromo-5,6,7,8-tetrachloro-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern of bromine and chlorine atoms on the anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

99562-96-6

Molecular Formula

C14H2Br2Cl4O4

Molecular Weight

535.8 g/mol

IUPAC Name

6,7-dibromo-1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H2Br2Cl4O4/c15-5-6(16)14(24)4-3(13(5)23)11(21)1-2(12(4)22)8(18)10(20)9(19)7(1)17/h23-24H

InChI Key

HBJTVKMJMYEMJR-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1O)Br)Br)O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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